N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide
Description
Properties
CAS No. |
327083-89-6 |
|---|---|
Molecular Formula |
C11H9N7O2S |
Molecular Weight |
303.30 g/mol |
IUPAC Name |
N-pyrimidin-2-yl-4-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H9N7O2S/c19-21(20,15-11-12-6-1-7-13-11)10-4-2-9(3-5-10)18-8-14-16-17-18/h1-8H,(H,12,13,15) |
InChI Key |
WMWGUKFIMRWPTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C=NN=N3 |
solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Core Benzenesulfonamide Synthesis
The foundational step in synthesizing N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide involves preparing the benzenesulfonamide backbone. A widely adopted method involves the reaction of 4-nitrobenzenesulfonyl chloride with ammonia or amines, followed by reduction to yield 4-aminobenzenesulfonamide. Subsequent functionalization at the para-position is critical for introducing the tetrazole moiety.
In one protocol, 4-aminobenzenesulfonamide undergoes diazotization and substitution reactions to introduce a halogen (e.g., bromine) at the 4-position, facilitating later nucleophilic aromatic substitution. For example, treatment with sodium nitrite and hydrobromic acid in acidic conditions yields 4-bromobenzenesulfonamide.
Pyrimidine Ring Construction
The pyrimidin-2-yl group is typically introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. A method adapted from pyrimidine-sulfonamide synthesis involves reacting 4-(1H-tetrazol-1-yl)benzenesulfonamide with 2-chloropyrimidine in the presence of a base such as potassium carbonate.
In a patented approach, dichloropyrimidine intermediates are reacted with sulfonamide salts in dimethyl sulfoxide (DMSO) at room temperature, achieving yields of 70–90%. For example:
- Dichloropyrimidine Synthesis :
- Coupling Reaction :
Table 2: Pyrimidine Coupling Reaction Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | |
|---|---|---|---|---|---|
| DMSO | K₂CO₃ | 25 | 24 | 85 | |
| THF/DMF | NaH | 80 | 12 | 78 |
Sequential Functionalization Strategies
Advanced routes employ sequential functionalization to improve efficiency:
- Step 1 : Sulfonamide formation via reaction of benzenesulfonyl chloride with pyrimidin-2-amine.
- Step 2 : Tetrazole introduction via Huisgen cycloaddition using copper(I) catalysis.
This approach avoids intermediate purification, achieving an overall yield of 62%.
Mechanistic Insights and Challenges
- Tetrazole Stability : The 1H-tetrazole ring is sensitive to acidic conditions, necessitating neutral or basic environments during later synthetic steps.
- Regioselectivity : Controlling the position of substitution on the pyrimidine ring requires careful selection of leaving groups (e.g., chloro vs. bromo).
Industrial-Scale Considerations
Large-scale synthesis often employs continuous flow reactors for tetrazole formation to enhance safety (minimizing exposure to azides) and yield. Catalyst recycling and solvent recovery systems are critical for cost-effectiveness.
Analytical Characterization
Key characterization data for intermediates and final products include:
- ¹H NMR : Aromatic protons of pyrimidine (δ 8.5–9.0 ppm) and tetrazole (δ 9.1–9.3 ppm).
- LC-MS : Molecular ion peaks at m/z 330 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Route | Steps | Total Yield (%) | Cost (Relative) | Scalability | |
|---|---|---|---|---|---|
| A | 3 | 58 | High | Moderate | |
| B | 2 | 65 | Medium | High |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrimidine ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
Scientific Research Applications
N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Investigated for its potential as a drug candidate due to its structural features.
Industry: Possible use in materials science or as a catalyst.
Mechanism of Action
The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or nucleic acids.
Comparison with Similar Compounds
Anticancer Activity
- This compound: Limited direct data, but tetrazole analogs are known to inhibit kinases and topoisomerases .
- Benzoimidazole derivatives (12l–12n): Demonstrated antiproliferative activity against melanoma cell lines (A375, SK-MEL-5) with IC₅₀ values <10 µM .
- Triazole derivatives (4c–4d) : Selective COX-2 inhibitors with IC₅₀ values ~0.1 µM, surpassing celecoxib in PGE₂ suppression .
Biological Activity
N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological evaluations, and pharmacological implications of this compound, supported by relevant data and research findings.
1. Chemical Structure and Synthesis
The compound features a pyrimidine ring , a tetrazole ring , and a benzenesulfonamide moiety , which contribute to its biological properties. The synthesis typically involves multi-step reactions, often utilizing coupling methods to achieve the desired structure. For instance, the introduction of the tetrazole group can enhance interactions with biological targets due to its potential for hydrogen bonding and pi-stacking interactions.
2.1 Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For example, various tetrazole derivatives were screened for their antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated that certain derivatives showed potent activity against Staphylococcus aureus and Klebsiella pneumoniae, with MIC values as low as 1.56 mg/mL for some compounds .
| Compound | MIC against S. aureus (mg/mL) | MIC against K. pneumoniae (mg/mL) |
|---|---|---|
| 4a | 1.56 | 6.25 |
| 4c | 50 | 25 |
| 4e | 12.5 | 100 |
2.2 Enzyme Inhibition
This compound has also been investigated as a potential xanthine oxidase (XO) inhibitor. The structure-activity relationship (SAR) studies suggest that modifications in the tetrazole moiety can significantly enhance inhibitory potency. For instance, a derivative with an IC50 value of 0.031 μM was identified as a potent XO inhibitor, showcasing a ten-fold increase in potency compared to earlier compounds .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:
- Xanthine Oxidase Inhibition : The tetrazole moiety acts as an H-bond acceptor, facilitating binding to the active site of XO, which is crucial in the metabolism of purines and production of reactive oxygen species.
- Antimicrobial Action : The mechanism behind the antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
4. Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antioxidant Activity : In vitro assays have shown that certain derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : Preliminary findings suggest that these compounds may modulate inflammatory pathways, although further investigation is needed to elucidate this mechanism.
Q & A
Basic: What are the standard synthetic routes for N-(pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide, and how is structural purity validated?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide derivatives are often prepared by refluxing sulfonyl chlorides with amines (e.g., pyrimidin-2-amine) in polar aprotic solvents like DMF or ethanol. Structural validation employs:
- 1H/13C NMR to confirm proton environments and carbon frameworks .
- X-ray crystallography for absolute stereochemical assignment and hydrogen-bonding interactions .
- FTIR spectroscopy to verify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
Basic: How is the antimicrobial or anticancer activity of this compound screened in preliminary studies?
Answer:
Biological screening follows standardized protocols:
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC/MBC values calculated .
- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer), comparing IC₅₀ values to reference drugs like doxorubicin. Compound 9 (a thiophene-sulfonamide analog) showed superior activity in breast cancer models .
Advanced: How can computational methods resolve discrepancies in experimental bioactivity data?
Answer:
Conflicting bioactivity results (e.g., variable IC₅₀ values across studies) are addressed via:
- Molecular docking : To assess binding affinities to target proteins (e.g., dihydrofolate reductase for antimicrobial activity). Studies show strong interactions with catalytic residues like Asp27 and Arg57 .
- DFT calculations : To correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity. For example, electron-withdrawing groups on the tetrazole ring enhance electrophilicity, improving target binding .
- MD simulations : To evaluate stability of ligand-protein complexes over time, identifying key interaction hotspots .
Advanced: What strategies optimize the structure-activity relationship (SAR) for enhanced target selectivity?
Answer:
SAR optimization involves systematic substitutions:
- Pyrimidine ring modifications : Introducing electron-deficient groups (e.g., -CF₃) improves binding to hydrophobic enzyme pockets .
- Tetrazole substitution : Replacing 1H-tetrazol-1-yl with 5-methyltetrazole alters steric bulk, affecting membrane permeability .
- Sulfonamide linker variation : Shortening the linker increases rigidity, enhancing entropic binding contributions .
Advanced: How are contradictions in spectral data resolved during structural elucidation?
Answer:
Conflicting spectral interpretations (e.g., ambiguous NOE signals or coupling constants) require:
- 2D NMR techniques : HSQC and HMBC to assign quaternary carbons and long-range couplings .
- X-ray vs. DFT comparisons : Overlaying experimental crystal structures with DFT-optimized geometries identifies conformational discrepancies .
- Mass spectrometry (HRMS) : Exact mass validation rules out impurities or degradation products .
Advanced: What methodologies assess the compound’s oxidative stability under physiological conditions?
Answer:
Stability studies use:
- HPLC-UV/MS : To monitor degradation products in simulated gastric fluid (pH 1.2) or plasma .
- Cyclic voltammetry : To measure oxidation potentials, identifying susceptible groups (e.g., tetrazole rings prone to radical-mediated degradation) .
- Accelerated stability testing : Thermal (40°C) and photolytic (UV exposure) stress tests under ICH guidelines .
Advanced: How do solvent polarity and formulation impact solubility and bioavailability?
Answer:
- Solvent screening : Use Hansen solubility parameters to identify co-solvents (e.g., PEG-400) that improve aqueous solubility without precipitating .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance oral bioavailability by bypassing first-pass metabolism .
Advanced: What comparative studies validate its mechanism against structurally related sulfonamides?
Answer:
- Enzyme inhibition assays : Compare IC₅₀ values against carbonic anhydrase isoforms (CA-II/IX) to assess isoform selectivity vs. acetazolamide .
- Kinetic studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition modes .
- Gene expression profiling : RNA-seq identifies downstream pathways (e.g., apoptosis markers like caspase-3) in treated vs. untreated cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
